molecular formula C9H12N2O4 B13042850 4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate

4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B13042850
M. Wt: 212.20 g/mol
InChI Key: ONWMDVFAADBJTG-UHFFFAOYSA-N
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Description

4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . This compound is characterized by its pyrrole ring, which is substituted with ethyl, methyl, and amino groups, as well as two carboxylate groups. The presence of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate typically involves the following steps :

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester.

    Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions, where appropriate alkyl halides react with the pyrrole ring.

    Amination: The amino group is introduced through an amination reaction, where an appropriate amine reacts with the pyrrole ring.

    Carboxylation: The carboxylate groups are introduced through carboxylation reactions, where carbon dioxide reacts with the pyrrole ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves bulk synthesis using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

    Esterification: The carboxylate groups can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles.

    Esterification: Common reagents include alcohols and acid catalysts.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, substituted pyrroles, and esters .

Scientific Research Applications

4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl 1H-pyrrole-2-carboxylate: Similar structure but lacks the ethyl and amino groups.

    3-Ethyl 4-methyl 1H-pyrrole-2,5-dione: Similar structure but contains a dione group instead of carboxylate groups.

    4- [2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzene sulfonamide: Contains a similar pyrrole ring but with additional functional groups.

Uniqueness

4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxylate groups allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

4-O-ethyl 2-O-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-3-15-8(12)5-4-11-7(6(5)10)9(13)14-2/h4,11H,3,10H2,1-2H3

InChI Key

ONWMDVFAADBJTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=C1N)C(=O)OC

Origin of Product

United States

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